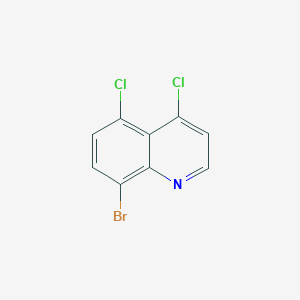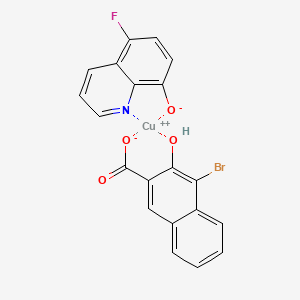
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate is a chemical compound with a unique structure that includes a trifluoroborate group attached to a hydroxybutenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate typically involves the reaction of (E)-4-hydroxybut-2-en-1-ylboronic acid with potassium trifluoroborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include more rigorous purification steps to ensure the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The double bond in the butenyl moiety can be reduced to a single bond using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The trifluoroborate group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other suitable hydrogenation catalysts.
Substitution: Aryl halides, palladium catalysts, and bases such as potassium carbonate.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a saturated butylborate compound.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate has several applications in scientific research:
Organic Synthesis: Used as a reagent in various organic transformations, including cross-coupling reactions and the synthesis of complex molecules.
Medicinal Chemistry:
Material Science:
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoroborate group can act as a nucleophile in substitution reactions, while the hydroxy and double bond moieties can undergo oxidation and reduction reactions, respectively. These properties make it a versatile reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(E)-tert-Butyl (4-hydroxybut-2-en-1-yl)carbamate: Similar in structure but contains a carbamate group instead of a trifluoroborate group.
4-[(E)-4-Hydroxybut-2-en-1-yl]-2-methoxyphenol: Contains a methoxyphenol group instead of a trifluoroborate group.
Uniqueness
Potassium (E)-trifluoro(4-hydroxybut-2-en-1-yl)borate is unique due to the presence of the trifluoroborate group, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in specific organic transformations and applications in medicinal chemistry.
Propiedades
Fórmula molecular |
C4H7BF3KO |
|---|---|
Peso molecular |
178.00 g/mol |
Nombre IUPAC |
potassium;trifluoro-[(E)-4-hydroxybut-2-enyl]boranuide |
InChI |
InChI=1S/C4H7BF3O.K/c6-5(7,8)3-1-2-4-9;/h1-2,9H,3-4H2;/q-1;+1/b2-1+; |
Clave InChI |
FLXCUDOFIUZBSD-TYYBGVCCSA-N |
SMILES isomérico |
[B-](C/C=C/CO)(F)(F)F.[K+] |
SMILES canónico |
[B-](CC=CCO)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


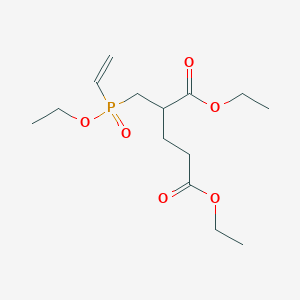
![5-((3-Aminopropyl)amino)thieno[3,2-b]pyridin-7(4H)-one](/img/structure/B12834348.png)
![4-[2-(1-Carboxy-ethylamino)-phenyl]-butyric acid ethylester;Hydrochloride](/img/structure/B12834359.png)
![5-(4-(Piperidin-1-ylmethyl)phenyl)-2,3-dihydroimidazo[2,1-a]isoquinoline hydrochloride](/img/structure/B12834368.png)



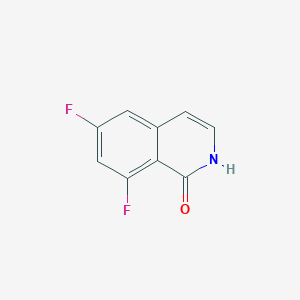
![4-(((1,2,3,4-Tetrahydronaphthalen-1-yl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B12834401.png)
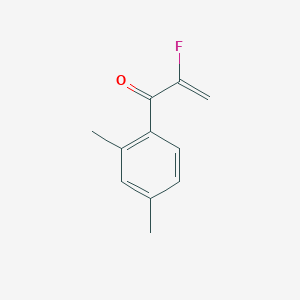
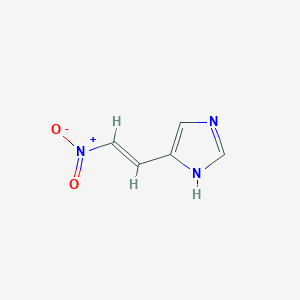
![1-(1H-Benzo[d]imidazol-2-yl)ethanone oxime](/img/structure/B12834424.png)
